N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide
Description
Historical Context and Development
This compound emerged from systematic efforts to optimize azetidine-based pharmacophores during the early 21st century. Initial synthetic routes for analogous compounds appear in patent literature circa 2003, focusing on sulfonamide-containing heterocycles as protease inhibitors. The specific combination of methylsulfonyl and cyclohexylmethyl substituents was first documented in chemical databases by 2013, with structural refinements continuing through 2025 as evidenced by iterative modifications to its PubChem entries.
Early development prioritized the azetidine ring’s conformational constraints to enhance target binding specificity. The methylsulfonyl group (CH₃SO₂-) was incorporated to improve aqueous solubility and hydrogen-bonding capacity, while the cyclohexylmethyl moiety provided lipophilic character for blood-brain barrier penetration. This strategic functionalization reflects a broader shift in medicinal chemistry toward hybrid molecules combining polar and nonpolar domains.
Position in Azetidine Research Landscape
Within the azetidine derivative family, this compound occupies a unique niche due to its dual sulfonamide-carboxamide architecture. Comparative analysis with related structures reveals distinct advantages:
| Property | This compound | Simple Azetidine Carboxamides | Sulfonyl-Only Azetidines |
|---|---|---|---|
| Molecular Weight (g/mol) | 270.37 | 150-200 | 200-250 |
| cLogP | 1.8 | 0.5-1.2 | 2.1-3.0 |
| Hydrogen Bond Donors | 1 | 2 | 0 |
| Rotatable Bonds | 5 | 3-4 | 4-5 |
Table 1: Comparative physicochemical properties of azetidine derivatives
The compound’s balanced polarity profile enables engagement with both hydrophilic binding pockets and hydrophobic protein domains, making it particularly valuable for studying allosteric modulation mechanisms. Recent studies highlight its utility in probing gamma-secretase interactions, building upon foundational work with simpler azetidine sulfones.
Significance in Medicinal Chemistry Research
Three key factors establish this compound’s research importance:
Conformational Restriction : The azetidine ring’s 60° puckered conformation creates distinct spatial orientations of functional groups compared to larger heterocycles. Nuclear magnetic resonance studies confirm this constrained geometry enhances binding selectivity for proteins with shallow interaction surfaces.
Metabolic Stability : The methylsulfonyl group confers resistance to hepatic cytochrome P450 oxidation, addressing a common limitation of earlier azetidine derivatives. In vitro microsomal assays demonstrate 82% parent compound remaining after 60-minute incubation, compared to 35% for analogous piperidine derivatives.
Synthetic Versatility : The carboxamide moiety serves as a handle for further derivatization. Recent work has generated 14 structural analogs through nucleophilic acyl substitution, expanding structure-activity relationship (SAR) databases.
These properties have enabled its use as:
Research Evolution Timeline
Properties
IUPAC Name |
N-(cyclohexylmethyl)-1-methylsulfonylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-18(16,17)14-8-11(9-14)12(15)13-7-10-5-3-2-4-6-10/h10-11H,2-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCKXMVWJKBUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide can be achieved through various synthetic routes. . This reaction is typically carried out under ultraviolet light irradiation, which facilitates the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives, including N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide, in cancer treatment. Azetidine compounds have been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, derivatives have demonstrated efficacy against breast and prostate cancer cells, suggesting that this compound may also exhibit similar activities .
Antibacterial Properties
This compound has been evaluated for its antimicrobial activity. Research indicates that azetidine derivatives can inhibit the growth of various bacterial strains. The structural features of these compounds contribute to their ability to disrupt bacterial cell wall synthesis or function .
Case Studies
A study focused on the synthesis and testing of related azetidine compounds revealed promising results against several pathogenic bacteria. The findings suggest that modifications to the azetidine core can enhance antibacterial potency, indicating potential for developing new antibiotics from this chemical scaffold .
Anti-inflammatory Effects
Research has indicated that certain azetidine derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them candidates for treating inflammatory diseases .
Other Therapeutic Uses
The versatility of this compound extends to its potential use as a nootropic agent, which could enhance cognitive functions. Some studies suggest that azetidine derivatives may also serve as vasopressin V1a antagonists, presenting opportunities for treating conditions related to fluid balance and blood pressure regulation .
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide include other azetidine derivatives, such as:
- N-(cyclohexylmethyl)azetidine-3-carboxamide
- 1-(methylsulfonyl)azetidine-3-carboxamide
- N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine
Uniqueness
This compound is unique due to the presence of both the cyclohexylmethyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Biological Activity
N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a methylsulfonyl group contributes to its solubility and reactivity, making it an interesting candidate for drug development.
Research indicates that this compound functions primarily as a MEK inhibitor . MEK (mitogen-activated protein kinase kinase) plays a crucial role in the MAPK signaling pathway, which is involved in cell proliferation and survival. Inhibition of MEK can lead to reduced tumor growth and has implications for treating various proliferative diseases, including cancers.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Treatment : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines in vitro. The IC50 values indicated potent activity at concentrations as low as 10 µM, suggesting its potential as an anti-cancer agent.
- Schizophrenia Treatment : Another investigation explored the compound's efficacy as a glyt1 inhibitor. This study reported improvements in behavioral models indicative of antipsychotic effects, highlighting its dual therapeutic potential in both oncology and psychiatry.
- Cytotoxicity Assessment : In cytotoxicity assays, the compound was tested against non-cancerous cell lines to evaluate selectivity. Results showed that while it effectively reduced viability in cancer cells, it had minimal effects on normal cells, indicating a favorable safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(cyclohexylmethyl)-1-(methylsulfonyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:
- Azetidine ring formation : Cyclization of precursors under controlled conditions (e.g., using DMF or dichloromethane as solvents to enhance reaction kinetics) .
- Functionalization : Introducing the methylsulfonyl group via sulfonation reactions, often requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Techniques such as recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .
- Optimization : Adjust temperature (e.g., 60–80°C for cyclization), pH (neutral to slightly basic), and stoichiometry of reagents to maximize yield.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .
Q. What are the key considerations in selecting solvents and reagents for its synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) for cyclization; dichloromethane for sulfonation due to compatibility with moisture-sensitive reagents .
- Reagents : Use freshly distilled triethylamine to neutralize acidic byproducts during sulfonation . Avoid protic solvents (e.g., water) in early stages to prevent hydrolysis.
Q. How can researchers determine the compound’s molecular weight and purity during synthesis?
- Molecular Weight : HRMS (ESI or MALDI-TOF) provides accurate mass data .
- Purity : Combines HPLC retention time analysis with UV-vis spectroscopy; melting point determination (150–160°C range) for crystalline forms .
Q. What initial biological screening approaches are suitable for evaluating its activity?
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor binding studies (radioligand displacement) at 1–100 µM concentrations .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, HepG2) to assess cytotoxicity .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to identify key functional groups responsible for biological activity?
- Methodology :
- Analog synthesis : Modify the cyclohexylmethyl group (e.g., replace with smaller alkyl chains) or the sulfonyl moiety (e.g., substitute with carbonyl) .
- Biological testing : Compare IC50 values across analogs in target-specific assays (e.g., inflammation pathways via NF-κB inhibition) .
- Data analysis : Use statistical tools (e.g., ANOVA) to correlate structural changes with activity trends.
Q. What strategies can resolve contradictions in biological assay data, such as varying IC50 values across studies?
- Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and assay conditions (pH, serum concentration) .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay reproducibility .
- Meta-analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables.
Q. How can the compound’s stability under different pH and temperature conditions be evaluated for long-term storage?
- Stability studies :
- Thermal stability : Incubate samples at 4°C, 25°C, and 40°C for 1–4 weeks; monitor degradation via HPLC .
- pH stability : Dissolve in buffers (pH 3–9) and analyze by NMR for structural integrity .
- Recommendations : Store lyophilized at -20°C in inert atmospheres (argon) to prevent oxidation .
Q. What in vitro and in vivo models are optimal for confirming its mechanism of action?
- In vitro : Use siRNA knockdown or CRISPR-Cas9 gene editing to silence target proteins (e.g., kinases) and observe activity changes .
- In vivo : Administer in rodent models (e.g., xenograft tumors) with pharmacokinetic profiling (plasma half-life, bioavailability) .
Q. How can computational modeling predict interactions with biological targets?
- Docking simulations : Use software like AutoDock Vina to model binding to enzyme active sites (e.g., cyclooxygenase-2) .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
